4-(Piperazin-1-ylmethyl)quinoline

Übersicht

Beschreibung

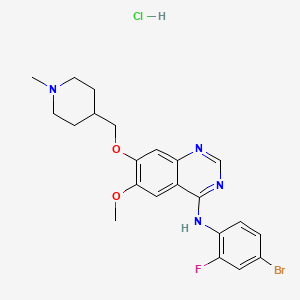

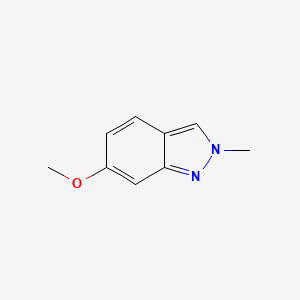

4-(Piperazin-1-ylmethyl)quinoline is an organic compound that belongs to the quinoline family. It has a molecular weight of 263.77 and its linear formula is C14H18ClN3 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(Piperazin-1-ylmethyl)quinoline, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

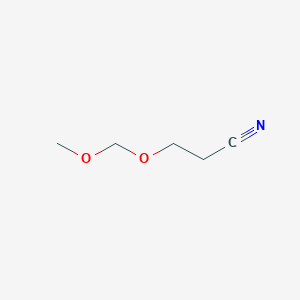

The InChI code for 4-(Piperazin-1-ylmethyl)quinoline is 1S/C14H17N3.ClH/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H . The SMILES string is N1(CC2=CC=NC3=CC=CC=C23)CCNCC1.Cl .Physical And Chemical Properties Analysis

4-(Piperazin-1-ylmethyl)quinoline is a white to yellow solid . It has a storage temperature of +4°C .Wissenschaftliche Forschungsanwendungen

Photonic and Optoelectronic Materials

4-(Piperazin-1-ylmethyl)quinoline (abbreviated as PMQ) belongs to a class of heterocyclic compounds with an extended π-conjugated system. These compounds are often used as dyes due to their efficient intramolecular charge transfer (ICT). Specifically, PMQ features an electron-acceptor fragment, indan-1,3-dione, in the second position as a substituent. Its quinoline ring and β-diketone fragment contribute to its π-conjugated system. Researchers have harnessed PMQ’s properties for creating photosensitive materials used in photonics and optoelectronics .

Pharmaceutical Applications

Substituted quinophthalones, including PMQ, serve as starting compounds for pharmaceutical development. Their unique chemical structure makes them valuable in drug discovery and design. Scientists explore their potential as active ingredients in medications, targeting various diseases and conditions .

Metal Complex Formation

Quinophthalones, including PMQ, exhibit a remarkable ability to act as ligands that form stable complexes with metal cations. These complexes find applications in fields such as catalysis, materials science, and biochemistry. Notably, PMQ can coordinate with metal ions like cobalt, nickel, and copper, leading to diverse applications in coordination chemistry .

Anticorrosion Agents

Studies have investigated the anticorrosion properties of quinophthalones and their analogues. While some derivatives contain a pyridine ring instead of a quinoline ring, PMQ’s structural features contribute to its effectiveness as an anticorrosion reagent. Researchers explore the correlation between the structure of substituted quinophthalones and their ability to protect metal surfaces from corrosion .

Liquid Crystal Displays (LCDs)

Certain derivatives of quinophthalone, including PMQ, have been employed in the creation of liquid crystal displays . Their unique optical properties make them suitable for enhancing the performance of LCD screens, contributing to sharper images and improved color representation .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(piperazin-1-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZRHQKDMZBGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-ylmethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)

![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)

![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)

![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)